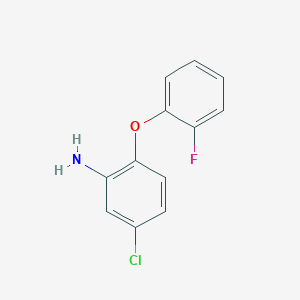

5-Chloro-2-(2-fluorophenoxy)aniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-(2-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPJPNRCFCDKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279735 | |

| Record name | 5-Chloro-2-(2-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946727-72-6 | |

| Record name | 5-Chloro-2-(2-fluorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946727-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(2-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 2 Fluorophenoxy Aniline and Analogous Structures

Established Reaction Pathways for Aryl Ether Formation

The crucial step in synthesizing phenoxyanilines is the formation of the aryl ether bond. This is typically achieved through two main strategies: nucleophilic aromatic substitution and catalytic cross-coupling reactions.

Nucleophilic Aromatic Substitution Strategies

The Ullmann condensation is a classic and widely used method for forming diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.org For the synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline, this would typically involve the reaction of 2-fluorophenol (B130384) with a suitably substituted chloro-nitrobenzene derivative. The reaction is often carried out in high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org

A key consideration in the Ullmann condensation is the reactivity of the aryl halide, which is enhanced by the presence of electron-withdrawing groups. wikipedia.org Therefore, starting with a nitro-substituted aryl halide is advantageous. The traditional Ullmann reaction often required stoichiometric amounts of copper, but modern variations utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, which can improve reaction efficiency. wikipedia.org

An illustrative example of a traditional Ullmann ether synthesis is the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol, using copper as a catalyst. wikipedia.org

Catalytic Cross-Coupling Approaches

The Buchwald-Hartwig amination offers a powerful and versatile alternative for the formation of C-N bonds and, by extension, can be adapted for the synthesis of phenoxyaniline (B8288346) structures. wikipedia.orgnumberanalytics.comlibretexts.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide. wikipedia.org While primarily for C-N bond formation, the principles are relevant to the broader field of cross-coupling. The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product. wikipedia.orgyoutube.com

The development of various generations of phosphine (B1218219) ligands, such as the bulky and electron-rich Buchwald ligands (e.g., XPhos, SPhos), has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of aryl halides and amines under milder conditions. wikipedia.orgyoutube.com Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu). libretexts.org

Synthesis of Halogenated Aniline (B41778) Precursors

Regioselective Nitration and Subsequent Reduction of Nitro Compounds

A common strategy for introducing an amino group is through the nitration of an aromatic ring followed by the reduction of the nitro group.

Nitration: Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. frontiersin.org The regioselectivity of this reaction is governed by the existing substituents on the ring. nih.gov For instance, in chlorobenzene (B131634), the chlorine atom is an ortho, para-director, although it deactivates the ring towards electrophilic substitution. frontiersin.orgnih.gov The nitration of aromatic compounds is often carried out using a mixture of nitric acid and a strong co-acid like sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺). frontiersin.org However, these traditional methods often produce significant waste and can lack regioselectivity. frontiersin.org

More modern and environmentally benign methods are being explored, such as using solid acid catalysts like zeolites or carrying out the reaction in alternative media. researchgate.netgoogle.com For example, the nitration of chlorobenzene catalyzed by Fe³⁺-exchanged K10-montmorillonite can achieve high para-selectivity. researchgate.net The reaction conditions, including temperature and the ratio of nitric acid to the aromatic compound, can be optimized to improve yield and regioselectivity. google.com

Reduction: The reduction of a nitro group to an amine is a well-established transformation. rsc.org This can be achieved through various methods, including catalytic hydrogenation or chemical reduction.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as platinum, palladium, or nickel (e.g., Raney Ni), and a source of hydrogen. google.comgoogle.commt.com The catalytic hydrogenation of chloronitrobenzenes to chloroanilines can be highly selective. For example, a Pt/Fe₃O₄ catalyst has been shown to be effective for the solvent-free hydrogenation of o- and m-chloronitrobenzene. rsc.org The process can be sensitive, as unstable hydroxylamine (B1172632) intermediates can form, posing a safety risk. mt.com The use of inhibitors like thiophene (B33073) can prevent dechlorination during the hydrogenation of chlorinated nitroaromatics. google.com A patent describes a process for preparing 4-chloro-2-aminophenol by catalytically hydrogenating 4-chloro-2-nitrophenol (B165678) using a platinum on charcoal catalyst. quickcompany.in

Chemical Reduction: Chemical reducing agents can also be employed. Historically, iron filings in the presence of an acid like hydrochloric acid were used to reduce nitroanilines to phenylenediamines. google.com More recently, nanocatalytic systems have gained attention for the reduction of nitroanilines, offering high efficiency and fast conversion rates. rsc.orgresearchgate.net For instance, the reduction of o-nitroaniline to o-phenylenediamine (B120857) can be achieved using a bimetallic catalyst of palladium and nickel supported on graphene oxide. google.com

A multi-step synthesis of 5-chloro-2-nitroaniline (B48662) involves the acylation of 3-chloroaniline, followed by nitration and subsequent hydrolysis. chemicalbook.com

Halogenation of Aromatic Amines and Precursors

Direct halogenation of anilines is another important route to obtain the necessary precursors. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com

Reacting aniline with bromine water, for example, readily produces 2,4,6-tribromoaniline. byjus.com Controlling the degree of halogenation to achieve mono- or di-halogenated products can be challenging. acs.org Electrochemical methods offer a way to control the selectivity by adjusting the electrode potential. acs.org At lower potentials, radical-based reactions can lead to para-halogenation, while at higher potentials, the formation of X⁺ species can result in dihalogenation. acs.org

Alternative methods for regioselective halogenation have also been developed. For instance, copper-catalyzed ortho-halogenation of protected anilines under aerobic conditions provides excellent mono-substitution selectivity. rsc.org Another approach involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides to achieve selective para-bromination or ortho-chlorination. nih.gov

The synthesis of 4-chloro-2-nitrophenol, a potential precursor, can be achieved through the hydrolysis of 2,5-dichloronitrobenzene with sodium hydroxide. google.comchemicalbook.com It can also be synthesized from p-nitrophenol via chlorination. innospk.com Another route to a related compound, 2-chloro-4-nitroaniline, starts from 4-nitroaniline (B120555) and uses N-chloro-N-(phenylsulfonyl)benzenesulfonamide as the chlorinating agent. chemicalbook.com

Optimization of Reaction Conditions and Yields for Phenoxyaniline Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. This involves careful consideration of several factors for each synthetic step.

For Ullmann-type reactions , key variables include the choice of catalyst, solvent, base, and temperature. While traditional methods used high temperatures and stoichiometric copper, modern approaches focus on ligand-accelerated catalysis to enable reactions at lower temperatures. The nature of the aryl halide and the phenol also plays a significant role, with electron-withdrawing groups on the halide and electron-donating groups on the phenol generally favoring the reaction.

In Buchwald-Hartwig aminations , the choice of palladium precursor, ligand, base, and solvent are all critical parameters. The development of specialized ligands has been instrumental in expanding the substrate scope and improving reaction efficiency. Kinetic studies can guide the rational design of ligands to overcome challenges such as the arylation of hindered primary amines.

For the nitration and reduction steps , optimization involves controlling the regioselectivity of nitration and ensuring complete and clean reduction of the nitro group without affecting other functional groups, such as the chloro-substituent. In catalytic hydrogenation, catalyst loading, hydrogen pressure, temperature, and the use of additives to prevent side reactions like dechlorination are important factors to control. google.comgoogle.com

The following tables provide a summary of reaction parameters and findings from various studies relevant to the synthesis of phenoxyanilines and their precursors.

Table 1: Parameters for Catalytic Hydrogenation of Chloronitroaromatics

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure | Key Finding | Reference |

|---|---|---|---|---|---|---|

| o-chloronitrobenzene | Pt/Fe₃O₄ | Solvent-free | - | - | High selectivity to chloroaniline (≥99.4%) | rsc.org |

| m-chloronitrobenzene | Pt/Fe₃O₄ | Solvent-free | - | - | High selectivity to chloroaniline (≥99.4%) | rsc.org |

| p-chloronitrobenzene | Raney Ni | Liquid phase | - | - | Metal additives can improve the process. | google.com |

| Chlorinated nitro compound | Platinum on charcoal | Molten | 90 - 95 | 140 psi | Thiophene acts as a dechlorination inhibitor. | google.com |

| 4-chloro-2-nitrophenol | Platinum on Charcoal/carbon | Water | up to 95 | up to 5.0 kg/cm² | Eco-friendly process using water as a solvent. | quickcompany.in |

Table 2: Conditions for Halogenation of Anilines and Precursors

| Substrate | Reagent(s) | Solvent | Temperature (°C) | Product | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Aniline | Bromine water | Water | Room Temp | 2,4,6-tribromoaniline | Rapid reaction at room temperature. | byjus.com |

| N,N-dialkylaniline N-oxides | Thionyl chloride | - | -78 | ortho-chloro-N,N-dialkylanilines | Highly regioselective ortho-chlorination. | nih.gov |

| N,N-dialkylaniline N-oxides | Thionyl bromide | - | -78 | para-bromo-N,N-dialkylanilines | Highly regioselective para-bromination. | nih.gov |

| Protected Anilines | - | - | - | ortho-halogenated anilines | Copper-catalyzed, high ortho-regiocontrol. | rsc.org |

| 4-nitroaniline | N-chloro-N-(phenylsulfonyl)benzenesulfonamide | Acetonitrile | 20 - 25 | 2-chloro-4-nitroaniline | High yield (98.5%) and purity (98.9%). | chemicalbook.com |

Table 3: Synthesis of Halogenated Nitroaromatic Precursors

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-dichloronitrobenzene | Sodium hydroxide | Water | 142 - 148 | 4-chloro-2-nitrophenol | - | quickcompany.in |

| 2,5-dichloronitrobenzene | Sodium hydroxide | - | - | 4-chloro-2-nitrophenol | 90.14% | google.com |

| p-nitrophenol | Chlorinating agent | - | - | 4-chloro-2-nitrophenol | - | innospk.com |

Green Chemistry Principles and Sustainable Synthetic Routes for Aryl Ether Amines

The synthesis of aryl ether amines, such as this compound, traditionally involves multi-step processes that can generate significant waste and employ harsh reaction conditions. The adoption of green chemistry principles offers a framework for developing more environmentally benign and efficient synthetic routes. Key principles include maximizing atom economy, employing safer solvents and reagents, utilizing catalytic processes, and designing for energy efficiency.

A critical step in the synthesis of these compounds is the formation of the diaryl ether linkage, often achieved through Ullmann-type condensation or nucleophilic aromatic substitution (SNAr) reactions. Green approaches to these reactions focus on replacing high-boiling, toxic solvents with more sustainable alternatives, using more efficient and recyclable catalysts, and lowering reaction temperatures. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles with the use of solid supports like KF/Al2O3 in solvent-free conditions. researchgate.net

Another crucial transformation is the reduction of a nitro group to an amine. Traditional methods often use stoichiometric metallic reductants that generate large amounts of waste. Sustainable alternatives focus on catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum-based catalysts, often in the presence of a hydrogen donor in catalytic transfer hydrogenation. mdpi.com Metal-free reduction methods are also gaining traction, offering pathways that avoid heavy metal contamination.

The ideal green synthetic route would involve a one-pot or tandem reaction sequence, where the diaryl ether formation and subsequent nitro group reduction are performed in a single reaction vessel. This approach minimizes waste from intermediate work-up and purification steps, reduces solvent usage, and saves energy and time.

Research Findings in Sustainable Synthesis

Recent research has explored various strategies to enhance the sustainability of aryl ether amine synthesis. For the crucial C-O bond formation, studies have demonstrated the efficacy of SNAr reactions involving highly activated fluoronitrobenzene derivatives. The high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack, allowing the reaction to proceed under milder conditions. For example, the reaction of a substituted phenol with a fluoronitrobenzene can be carried out in the presence of a mild base like potassium carbonate, often with high yields. nih.gov

For the nitro group reduction, a variety of green methods have been investigated. Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a noble metal catalyst like platinum on carbon has been shown to be effective for the reduction of halogenated nitroaromatic compounds, minimizing the risk of dehalogenation which can be a significant side reaction. mdpi.com

Below are interactive data tables summarizing plausible green synthetic approaches for analogous structures, based on findings from the literature.

Table 1: Green Approaches to Diaryl Ether Synthesis (Analogous Systems)

| Aryl Halide | Phenol | Catalyst/Support | Solvent | Conditions | Yield (%) | Green Chemistry Principle Illustrated |

|---|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | Phenol | K2CO3 | DMF | 100 °C, 4h | >90 | Milder conditions, high atom economy |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenol | CuI / L-proline | DMSO | 90 °C, 12h | 85-95 | Use of a more benign ligand, catalytic process |

| 4-Chloronitrobenzene | Phenol | KF/Al2O3 | Solvent-free | Microwave, 10 min | 83-96 | Energy efficiency, solvent reduction researchgate.net |

Table 2: Sustainable Nitro Group Reduction Methodologies (Analogous Systems)

| Nitro Compound | Reducing System | Solvent | Conditions | Yield (%) | Green Chemistry Principle Illustrated |

|---|---|---|---|---|---|

| 4-Nitroanisole | Pd/C, H2 (1 atm) | Ethanol | Room Temp, 2h | >95 | Catalytic reduction, mild conditions, safer solvent |

| 2-Nitrobiphenyl | Fe/NH4Cl | Ethanol/Water | 80 °C, 3h | 90 | Use of an inexpensive and less toxic metal reductant |

| 4-Nitrotoluene | NaBH4 / NiCl2·6H2O | Methanol | 0 °C to RT, 30 min | >98 | High efficiency, mild conditions |

| Halogenated Nitroarenes | Pt/C, Ammonium Formate | Methanol | Reflux, 2-4h | >90 | Catalytic transfer hydrogenation, avoids gaseous H2 mdpi.com |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be significantly improved from an environmental and efficiency standpoint. The development of one-pot procedures that combine the SNAr reaction with a subsequent catalytic reduction holds the key to a truly sustainable manufacturing process for this important class of compounds.

Structure Activity Relationship Sar Investigations of 5 Chloro 2 2 Fluorophenoxy Aniline Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of SAR is typically approached through systematic and logical modifications of a lead compound.

Systematic Substituent Variation Analysis

This classical medicinal chemistry approach involves modifying a lead compound at specific positions and evaluating the impact on biological activity. For 5-Chloro-2-(2-fluorophenoxy)aniline, this would involve synthesizing analogues with different substituents on either of the two aromatic rings or by modifying the aniline (B41778) moiety. For instance, the position and nature of the halogen atoms (Cl and F) could be varied to probe their effect on activity. However, published studies detailing such a systematic analysis for this specific scaffold are not available.

General SAR principles for diaryl ether herbicides, for example, have shown that the type and position of substituents on the phenyl rings are critical for activity against enzymes like protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS). nih.gov A hypothetical SAR exploration for this compound could involve the variations shown in the table below, although no experimental data is available to populate the activity fields.

Conformationally Restricted Analogues in SAR Studies

To understand the bioactive conformation of a flexible molecule like a diaryl ether, chemists often synthesize rigid or semi-rigid analogues. Restricting the rotation around the ether linkage can help lock the molecule into a specific three-dimensional arrangement, which can lead to increased potency if it matches the conformation required for binding to a biological target. This can be achieved by introducing bridging atoms or fusing the aromatic rings. There are no specific examples in the literature of conformationally restricted analogues being developed for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling uses statistical methods to correlate the chemical structure of compounds with their biological activity. This powerful tool helps in predicting the activity of new compounds and understanding the physicochemical properties driving their effects.

Descriptor Selection and Predictive Model Development (e.g., CoMSIA, MLR)

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. Methods like Multiple Linear Regression (MLR) can then be used to create a mathematical equation linking these descriptors to activity.

More advanced 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. nih.govnih.gov CoMSIA calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules to explain their activity differences. nih.govnih.gov While these methods have been applied to other classes of diaryl ethers and anilines, no specific CoMSIA or MLR models for this compound derivatives have been published. researchgate.netresearchgate.net

A hypothetical QSAR study would involve selecting a training set of analogues, calculating descriptors, and generating a model, as outlined in the following table.

Validation and Applicability Domain of QSAR Models

A critical step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds not used in model development (predictive r²). Furthermore, defining the model's Applicability Domain (AD) is essential to ensure that predictions are only made for compounds that are similar to those in the training set, thereby increasing the reliability of the predictions. The principles for defining the AD are well-established but have not been applied in published work relating to the target compound.

Stereochemical Influence on Molecular Recognition in Halogenated Aryl Ethers

Stereochemistry can play a profound role in the biological activity of molecules. While this compound itself is not chiral, the introduction of certain substituents could create stereocenters or atropisomerism (chirality arising from restricted rotation about a single bond). The different spatial arrangements of enantiomers can lead to significant differences in how they interact with chiral biological targets like enzymes or receptors. The study of chiral recognition is a key aspect of drug design. acs.orgacs.org However, research into the specific stereochemical influences on the molecular recognition of halogenated diaryl ethers like this compound is not available in the current body of scientific literature.

Electronic and Steric Effects of Halogen Substituents on Functional Profiles

In the context of this compound, the chlorine atom on the aniline ring and the fluorine atom on the phenoxy ring modulate the electron density and distribution across the entire molecule. The specific nature of these electronic effects can be quantified using Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent.

The steric properties of the halogen substituents also play a critical role. Steric hindrance, which is related to the size of the atom, can affect the conformation of the molecule and its ability to bind to a target site. libretexts.org The size of the halogen atom, often represented by its van der Waals radius, increases down the group (F < Cl < Br < I). libretexts.org Even subtle differences in atomic size can lead to significant changes in the preferred three-dimensional arrangement of the molecule, thereby influencing its biological activity.

The following table summarizes key electronic and steric parameters for chlorine and fluorine, which are instrumental in understanding their impact on the functional profiles of this compound derivatives.

Table 1: Electronic and Steric Properties of Chloro and Fluoro Substituents

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Electronegativity (Pauling Scale) | van der Waals Radius (Å) |

| Fluoro (-F) | +0.06 | +0.34 | 3.98 | 1.47 |

| Chloro (-Cl) | +0.23 | +0.37 | 3.16 | 1.75 |

Data sourced from various standard chemical data compilations.

Advanced Computational Chemistry and in Silico Studies of 5 Chloro 2 2 Fluorophenoxy Aniline

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations help in understanding the distribution of electrons, predicting reactivity, and interpreting spectroscopic data. For 5-Chloro-2-(2-fluorophenoxy)aniline, such studies would typically employ methods like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Key insights are derived from Frontier Molecular Orbital (FMO) analysis and the mapping of electrostatic potentials.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Mapping: An ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the most negative potential is anticipated around the nitrogen atom of the amine group and the oxygen atom of the ether linkage. The hydrogen atoms of the amine group and the areas near the halogen atoms would exhibit positive electrostatic potential.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value/Description | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Indicates electron-donating capability; localized on aniline (B41778) moiety. |

| LUMO Energy | ~ -0.5 to -1.0 eV | Indicates electron-accepting capability; influenced by halogen substituents. |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV | Suggests moderate kinetic stability and reactivity. |

| Dipole Moment | ~ 2.0 to 3.0 Debye | Indicates overall polarity of the molecule. |

| Negative ESP | Localized on N and O atoms | Potential sites for electrophilic attack and hydrogen bonding. |

| Positive ESP | Localized on amine H atoms | Potential sites for nucleophilic attack. |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. This compound has rotational freedom around the C-O and C-N bonds, leading to various possible conformations.

Conformational analysis involves systematically exploring these rotations to identify stable, low-energy conformers. This is often done by creating a Potential Energy Surface (PES), which plots the molecule's energy as a function of one or more dihedral angles. For this molecule, the key dihedral angles would be the C-C-O-C angle of the ether linkage and the C-C-N-H angle of the amine group. Computational studies on analogous structures suggest that steric hindrance between the substituents on the two aromatic rings plays a significant role in determining the most stable conformation. The preferred conformation is likely to be non-planar to minimize steric clash, which in turn affects the molecule's ability to fit into a biological target's binding site.

Virtual Screening Methodologies for Novel Scaffolds

The this compound structure can serve as a scaffold or starting point for discovering new molecules with desired biological activities. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Ligand-Based Virtual Screening

Ligand-based methods rely on the knowledge of other molecules that are active against a specific target. These techniques use the principle that structurally similar molecules are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. nih.gov For a scaffold like this compound, a pharmacophore model could be generated that includes features such as a hydrogen bond donor (the amine group), hydrogen bond acceptors (the ether oxygen and fluorine atom), and aromatic regions. scispace.com This model can then be used as a 3D query to rapidly screen large chemical databases for compounds that match these features, identifying potential new hits. nih.gov

Structure-Based Virtual Screening and Fragment-Based Approaches

When the 3D structure of the biological target (e.g., a protein) is known, structure-based methods can be employed.

Structure-Based Virtual Screening (SBVS): This method, also known as molecular docking, simulates the binding of a ligand into the active site of a target protein. nih.gov Molecules from a database are systematically placed in the binding site, and their orientation and conformation are optimized. A scoring function then estimates the binding affinity. The this compound scaffold could be used to build a library of derivatives, which are then docked into a target of interest to predict their binding modes and affinities, prioritizing the most promising candidates for synthesis and testing.

Fragment-Based Approaches: Fragment-Based Drug Discovery (FBDD) starts with identifying small, low-complexity molecules ("fragments") that bind weakly to the target. nih.gov These fragments are then grown or linked together to produce a more potent lead compound. The core structure of this compound could be considered a larger fragment or be deconstructed into smaller fragments (e.g., the chlorophenyl amine and fluorophenoxy moieties). nih.gov These smaller fragments could be screened against a target. If they bind in adjacent pockets, they can be computationally or synthetically linked to recreate a molecule based on the original scaffold, but optimized for binding to the specific target.

Machine Learning and Artificial Intelligence in Chemical Space Exploration for Phenoxyanilines

The exploration of chemical space, estimated to contain on the order of 10^60 drug-like molecules, presents a formidable challenge in modern drug discovery and materials science. skoltech.runih.gov Traditional experimental approaches can only ever synthesize and test a minuscule fraction of this vast space. skoltech.ru To navigate this complexity, computational methods, particularly machine learning (ML) and artificial intelligence (AI), have become indispensable tools for the rational design and discovery of novel compounds. nih.govnih.gov For scaffolds such as phenoxyanilines, which offer a versatile backbone for chemical modification, these in silico techniques provide a powerful means to predict molecular properties and guide the synthesis of new derivatives with desired activities.

The application of ML and AI in the context of phenoxyanilines, including this compound, primarily revolves around the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govpensoft.netfrontiersin.org QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. frontiersin.org By training an ML algorithm on a dataset of known phenoxyaniline (B8288346) derivatives and their measured activities, a predictive model can be generated. This model can then be used to screen virtual libraries of novel, yet-to-be-synthesized phenoxyaniline analogs, prioritizing those with the highest predicted activity for synthesis and experimental testing.

Several machine learning techniques can be employed for developing robust QSAR models. These range from linear methods like Multiple Linear Regression (MLR) to more complex, non-linear approaches such as k-Nearest Neighbors (kNN), support vector machines (SVM), and artificial neural networks (ANNs). nih.govmdpi.com The process typically involves the following steps:

Data Collection and Curation: A dataset of phenoxyaniline derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.govpensoft.net

Model Training and Validation: The dataset is divided into a training set and a test set. The ML algorithm is trained on the training set to learn the relationship between the descriptors and the biological activity. The predictive power of the resulting model is then evaluated using the unseen test set. frontiersin.org

Virtual Screening and Chemical Space Exploration: Once a validated QSAR model is established, it can be used to predict the activity of a large virtual library of novel phenoxyaniline derivatives. This allows for the efficient exploration of the chemical space around the core phenoxyaniline scaffold. enamine.net

Generative AI models represent a further leap, enabling the de novo design of novel molecules. nih.govchemrxiv.org These models can learn the underlying patterns of chemical structures and generate new molecules that are predicted to have high activity based on the learned relationships.

For a hypothetical exploration of the chemical space around this compound, an ML model could be trained to predict, for instance, its inhibitory activity against a particular enzyme. The model would identify which structural modifications are most likely to enhance this activity. The table below illustrates the type of data that would be used and generated in such a study.

| Compound ID | R1-Substitution | R2-Substitution | Molecular Weight ( g/mol ) | LogP | Predicted IC50 (µM) |

| PNA-001 | H | H | 253.68 | 4.2 | 5.7 |

| PNA-002 | 4-CH3 | H | 267.71 | 4.6 | 3.1 |

| PNA-003 | H | 5-NO2 | 298.68 | 4.1 | 8.9 |

| PNA-004 | 3-CF3 | H | 321.68 | 5.0 | 1.2 |

| PNA-005 | H | 4-OCH3 | 283.71 | 4.0 | 6.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Research Applications and Functional Utility of 5 Chloro 2 2 Fluorophenoxy Aniline Derivatives

Role as Versatile Chemical Intermediates in Complex Organic Synthesis

The structural framework of 5-Chloro-2-(2-fluorophenoxy)aniline, characterized by a reactive amine group and multiple sites for further functionalization, establishes it as a versatile intermediate in organic synthesis. Chemists leverage this scaffold to construct more elaborate molecular architectures.

The aniline (B41778) moiety is a cornerstone for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with aldehydes or carboxylic acids. mdpi.comnih.gov Aniline derivatives like this compound can be converted into the necessary diamine precursors. The presence of the chloro-substituent on the benzimidazole ring has been noted to increase the antiproliferative activities of the resulting compounds. researchgate.net The ease of synthesis has made benzimidazole structures a frequent topic of research. researchgate.net For example, 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline can be synthesized through the condensation of 4-chloro-o-phenylenediamine with anthranilic acid. researchgate.net

Oxadiazoles (B1248032) and Triazoles: These five-membered heterocyclic rings are crucial motifs in drug-like compounds. ijper.org The synthesis of 1,3,4-oxadiazoles can be achieved from aniline precursors by converting them into corresponding hydrazides, which are then cyclized. ijper.orgnih.gov Similarly, the aniline group is readily converted into an azide (-N₃) group via diazotization. This azide functionality is a key reactant in 1,3-dipolar cycloaddition reactions, a common and efficient method for constructing 1,2,3-triazole rings. nih.govmdpi.com Both 1,2,3- and 1,2,4-triazoles are known to exhibit significant biological properties and are important in agrochemicals and materials science. nih.gov

Benzimidazolones and Thiazolines: The core aniline structure is also a precursor for other important heterocyclic systems. For instance, 5-Chloro-2-nitroaniline (B48662), a related compound, has been used to synthesize novel benzimidazolones that were evaluated as potent inhibitors of HIV-1 replication. chemicalbook.com Furthermore, benzimidazole derivatives can serve as starting materials for the synthesis of thiazolidine rings, demonstrating the sequential utility of the initial aniline building block. researchgate.net

Table 1: Role in Heterocyclic Synthesis

| Heterocyclic Scaffold | General Role of Aniline Moiety | Key Reaction Type |

|---|---|---|

| Benzimidazoles | Serves as a precursor to the o-phenylenediamine core required for ring formation. | Condensation |

| Oxadiazoles | Can be functionalized to form hydrazides necessary for cyclization. | Cyclization |

| Triazoles | The amine group can be converted to an azide for use in cycloaddition reactions. | 1,3-Dipolar Cycloaddition |

| Benzimidazolones | Acts as a foundational unit for building the fused ring system. | Multi-step synthesis |

| Thiazolines | Precursors derived from the aniline can undergo cyclization with sulfur-containing reagents. | Ring-closure reactions |

Beyond serving as building blocks for fundamental heterocyclic systems, derivatives of this compound are precursors to more complex, functional organic molecules. The heterocyclic scaffolds mentioned above are themselves intermediates in the synthesis of compounds with specific, high-value applications, such as pharmaceuticals. For example, benzimidazole derivatives have a wide range of pharmacological activities and are found in numerous commercial drugs. nih.gov The strategic placement of the chloro and fluorophenoxy groups can be used to fine-tune the electronic and steric properties of the final molecule, influencing its biological activity or material characteristics.

Contributions to Agrochemical Research and Development

The field of agrochemicals relies heavily on synthetic organic chemistry to develop new and effective agents for crop protection. Aniline derivatives are foundational in this research.

Substituted anilines are integral to the design of modern pesticides. 5-Chloro-2-fluoroaniline, a structurally related compound, is employed in the formulation of herbicides and fungicides, where its chemical properties enhance product efficacy. chemimpex.com The development of novel diamide insecticides, for instance, often involves combining functional fragments, including substituted phenyl groups, onto an amino acid skeleton to create new pesticidal molecules. nih.govresearchgate.net The specific substitutions on the aniline ring of this compound are characteristic of the modifications used by medicinal and agrochemical chemists to optimize the biological activity and safety profile of a lead compound.

Development of Chemical Probes for Biological Systems

Chemical probes are essential molecular tools designed to interact with and report on biological systems, enabling the visualization and study of cellular processes. The development of novel fluorescent probes, in particular, is a significant area of research. While the synthesis of various heterocyclic compounds derived from halogenated anilines for biological evaluation has been explored, specific research detailing the application of this compound derivatives as chemical probes for biological systems is not extensively documented in publicly available literature. The structural characteristics of this compound, featuring fluorine and chlorine substituents, suggest that its derivatives could potentially be tailored for roles as molecular probes; however, dedicated studies to develop and characterize such probes for biological imaging or sensing are not prominently reported.

Integration in Advanced Materials Science Applications

The unique combination of a reactive aniline group, a flexible ether linkage, and halogen atoms makes this compound a candidate for the synthesis of high-performance polymers. Its integration into advanced materials is an area of theoretical interest, particularly for applications requiring specific thermal, electrical, and optical properties.

Polymer electrolyte membranes (PEMs) are a critical component of fuel cells, facilitating ion transport while separating the fuel and oxidant. Aromatic polymers, especially polyimides, are widely investigated for this purpose due to their excellent thermal and mechanical stability google.com. The incorporation of fluorine atoms into the polymer backbone is a known strategy to enhance properties like oxidative stability researchgate.net.

The synthesis of PEMs often involves the polymerization of diamine monomers with dianhydrides. While fluorinated aromatic diamines are a key class of monomers for creating advanced polyimides for fuel cell applications, specific research detailing the use of this compound as a precursor to such diamines or its direct integration into polymeric electrolyte membranes for fuel cells has not been found in the available scientific literature. Therefore, while the molecular structure is suggestive of potential applicability, concrete research findings on its derivatives for this purpose remain un-cited.

High refractive index (HRI) polymers are crucial for the fabrication of advanced optical devices, including microlenses, optical waveguides, and image sensors. The refractive index of a polymer is influenced by its molecular structure, with the incorporation of atoms with high atomic polarizability, such as halogens (chlorine) and sulfur, being a common strategy to increase this property researchgate.netacs.org.

Aromatic polyimides containing chlorine and fluorine atoms are known to exhibit high refractive indices while maintaining good optical transparency researchgate.netacs.orgnih.gov. The synthesis of such polyimides from halogenated aromatic diamines has been shown to yield materials with average refractive indices suitable for optical applications researchgate.netacs.org. For instance, a Chinese patent suggests that 5-chloro-2-nitroanilines can be used in the preparation of high refractive index polyaryl thioether sulfone films, which are suitable as micro-mirror membrane materials in new image sensors google.com. This indicates that the broader class of chloro-nitroanilines, which are precursors to chloro-anilines, are considered for such applications.

Despite the relevance of its structural motifs, specific studies detailing the synthesis of polymers from this compound and the characterization of their refractive properties for use in high refractive index films or image sensors are not available in the reviewed literature. The potential for this compound to serve as a monomer in this context is plausible based on established structure-property relationships in polymer chemistry, but dedicated research findings are not presently documented.

Intellectual Property Landscape and Patenting Trends

Analysis of Patented Synthetic Routes Involving Halogenated Phenoxyanilines

The synthesis of halogenated phenoxyanilines, a class of compounds to which 5-Chloro-2-(2-fluorophenoxy)aniline belongs, is frequently the subject of patent claims. These patents often focus on novel, efficient, and scalable methods for constructing the core diaryl ether or diarylamine frameworks. Key reactions that are commonly protected include the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation , a classic method for forming carbon-oxygen bonds, has been adapted and refined in numerous patents for the synthesis of diaryl ethers, which are precursors to phenoxyanilines. Patented innovations often involve the use of specific catalysts, ligands, solvents, and reaction conditions to improve yields, reduce reaction times, and enhance the substrate scope, particularly for electronically deactivated or sterically hindered starting materials. google.comacs.orgeurekaselect.comnih.govrhhz.net For instance, patents may claim the use of novel copper catalysts or ligand systems that allow the reaction to proceed at lower temperatures and with greater functional group tolerance. google.comacs.orgeurekaselect.comnih.govrhhz.net

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds and is frequently cited in the patent literature for the synthesis of diarylamines and related structures. google.comacs.orgorganic-chemistry.orgresearchgate.netyoutube.com Patents in this area often focus on the development of highly active and stable palladium-based catalysts and sterically demanding, electron-rich phosphine (B1218219) ligands. google.comacs.orgorganic-chemistry.orgresearchgate.netyoutube.com These innovations have been crucial for expanding the scope of the reaction to include a wide range of aryl halides and amines, which is critical for creating diverse libraries of phenoxyaniline (B8288346) derivatives for screening and development. The significance of this reaction in the pharmaceutical industry is highlighted by its frequent appearance in patents for drug synthesis. acs.org

A notable example in the patent literature is the process for preparing 5-chloro-2-(2,4-dichlorophenoxy)aniline, a structurally related compound. The patented method involves the catalytic hydrogenation of the corresponding nitroaromatic precursor, showcasing another common synthetic strategy that is subject to intellectual property protection.

Patent Filings Pertaining to this compound and its Core Structural Motifs

Direct patent filings specifically claiming the compound this compound as a novel chemical entity are not prominently found in publicly accessible patent databases. However, the core structural motif of a substituted phenoxyaniline is frequently encompassed within broader Markush claims in patents for various applications. This suggests that while the exact compound may not be the primary focus of extensive patenting, its general structure falls within a chemical space of significant interest.

The scientific literature does describe the synthesis and potential applications of compounds containing the 2-(2-fluorophenoxy)phenyl moiety, particularly in the context of developing new anticonvulsant agents. nih.gov For example, a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles have been synthesized and evaluated for their biological activity. nih.gov While this research may not have immediately resulted in patent filings for the intermediate this compound itself, it underscores the relevance of this structural unit in medicinal chemistry and drug discovery, areas where patent protection is paramount.

The patenting trends for related compounds, such as those containing a biphenyl (B1667301) ether linker, are also indicative of the intellectual property landscape. For instance, recent patent reviews highlight the use of biphenyl structures with ether linkers in the development of PD-1/PD-L1 antagonists for cancer immunotherapy. This demonstrates the ongoing interest in diaryl ether motifs within cutting-edge pharmaceutical research.

Strategic Considerations for Academic Patenting in Organic Chemistry Research

For academic researchers in organic chemistry, the decision to patent novel compounds or synthetic methods requires careful strategic consideration, balancing the traditional academic imperative to publish with the potential for commercialization and societal impact. inventiveadventures.comcase.eduxlscout.aiumn.edupatentpc.comipbusinessacademy.org

A primary consideration is the timing of patent filing relative to public disclosure. In most jurisdictions, a public disclosure of an invention before filing a patent application can jeopardize patentability. case.edu Therefore, a key strategy is to file a provisional patent application before submitting a manuscript for publication or presenting research at a conference. This secures a priority date for the invention while allowing for the dissemination of scientific findings.

Academic institutions typically have technology transfer offices (TTOs) to assist researchers in navigating the patenting and commercialization process. case.eduumn.edu These offices can help assess the patentability and commercial potential of an invention, draft and file patent applications, and identify potential licensing partners. case.eduumn.edu For academic chemists, it is crucial to engage with their TTO early in the research process to develop a cohesive intellectual property strategy. case.edu

The scope of the patent claims is another critical strategic element. While a narrow claim protecting a single compound might be easier to secure, a broader Markush claim covering a genus of related compounds can provide more extensive protection and be more attractive to potential licensees. inventiveadventures.com Similarly, patenting a novel and efficient synthetic route can be as valuable as patenting the final compound, especially if the method offers significant advantages over existing technologies. acs.org

Furthermore, academic researchers should consider the long-term vision for their invention. Licensing the patent to an established company can provide a revenue stream and see the technology developed and brought to market. xlscout.aipatentpc.com Alternatively, the patent may form the basis of a new spin-out company, a path that offers greater control but also requires significant entrepreneurial effort. ipbusinessacademy.org The decision between these paths often depends on the nature of the invention, the market landscape, and the researcher's own career goals.

Ultimately, a successful academic patenting strategy in organic chemistry involves a proactive approach to intellectual property, close collaboration with the university's TTO, and a clear understanding of the potential pathways to commercialization. case.eduumn.eduipbusinessacademy.org

Q & A

Q. What are the optimal synthetic routes for preparing 5-Chloro-2-(2-fluorophenoxy)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Ullmann-type coupling or nucleophilic aromatic substitution. Evidence from structurally similar compounds (e.g., 2-(2-fluorophenoxy)aniline derivatives) shows microwave-assisted synthesis achieves high yields (87–96%) by reducing reaction times and side products . Key variables include:

- Catalyst system : CuI/1,10-phenanthroline for Ullmann coupling.

- Solvent polarity : DMF or DMSO enhances nucleophilic displacement of halogens.

- Temperature : Microwave irradiation at 120–150°C improves efficiency vs. traditional heating .

Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of:

- LCMS : To confirm molecular weight (e.g., [M+H]+ expected at 251.6 g/mol) .

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), NH₂ signals (δ ~5.0 ppm, broad), and fluorine coupling patterns.

- ¹³C NMR : Identify carbons adjacent to electronegative substituents (e.g., C-F at ~160 ppm) .

- Elemental Analysis : Verify C, H, N, Cl, and F percentages against theoretical values.

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation (common in fluorinated anilines) .

- Temperature : Stable at −20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Moisture : Use desiccants to prevent hydrolysis of the aniline group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in further functionalization?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-deficient sites (e.g., para to Cl/F for electrophilic substitution) .

- Hammett Constants : Use σ⁻ values for substituents (Cl: +0.23, F: +0.06) to predict reaction rates in cross-coupling or nitration .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if exploring pharmacological applications .

Q. How do structural analogs of this compound differ in biological activity, and what experimental designs can validate these differences?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., replacing Cl with Br or F with CF₃) and test against biological targets (e.g., kinase assays) .

- In Vitro Assays : Use cell viability (MTT) or fluorescence-based binding assays to quantify potency.

- Data Analysis : Apply ANOVA to compare IC₅₀ values across analogs; use cheminformatics tools (e.g., MOE) to correlate substituent effects with activity .

Q. What strategies resolve contradictions in reported spectral data for halogenated aniline derivatives?

Methodological Answer:

- Reference Standards : Cross-check with NIST Chemistry WebBook or EPA DSSTox entries for 5-chloro-2-(2-chlorophenoxy)aniline (CAS 2379-75-1) to validate NMR/IR peaks .

- Deuterated Solvents : Ensure solvents (e.g., DMSO-d₆) do not obscure key signals in ¹H NMR.

- High-Resolution MS : Resolve isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl ratio) to confirm molecular formula .

Q. How does the fluorine substituent influence the electronic properties of this compound compared to non-fluorinated analogs?

Methodological Answer:

- Cyclic Voltammetry : Measure oxidation potentials to assess electron-withdrawing effects of F vs. Cl .

- UV-Vis Spectroscopy : Compare λₘₐₐ values; fluorine’s inductive effect may redshift absorption due to altered conjugation .

- X-ray Crystallography : Resolve bond lengths (C-F: ~1.34 Å) to quantify resonance vs. inductive contributions .

Methodological Best Practices

- Safety : Follow GHS guidelines for handling aromatic amines (e.g., PPE, fume hoods) due to potential toxicity .

- Reproducibility : Document reaction parameters (e.g., microwave power, ramp time) for scalable synthesis .

- Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.